BenchChemオンラインストアへようこそ!

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro-

Physicochemical profiling Drug-likeness Medicinal chemistry

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- (CAS 827622-87-7), also named 2-(furan-2-yl)-2,3-dihydro-1H-pyridin-4-one, is a heterocyclic small molecule (C9H9NO2, MW 163.17 g/mol) featuring a partially saturated 2,3-dihydropyridin-4-one core with a 2-furanyl substituent. The compound possesses a single chiral center at the 2-position, offering a defined stereochemical handle absent in its fully aromatic analog 2-(furan-2-yl)-1H-pyridin-4-one (CAS 1159817-17-0).

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 827622-87-7
Cat. No. B14224361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro-
CAS827622-87-7
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(NC=CC1=O)C2=CC=CO2
InChIInChI=1S/C9H9NO2/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-5,8,10H,6H2
InChIKeyVAWTZGUSNIPLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- (CAS 827622-87-7): Core Structural and Procurement Profile


4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- (CAS 827622-87-7), also named 2-(furan-2-yl)-2,3-dihydro-1H-pyridin-4-one, is a heterocyclic small molecule (C9H9NO2, MW 163.17 g/mol) featuring a partially saturated 2,3-dihydropyridin-4-one core with a 2-furanyl substituent [1]. The compound possesses a single chiral center at the 2-position, offering a defined stereochemical handle absent in its fully aromatic analog 2-(furan-2-yl)-1H-pyridin-4-one (CAS 1159817-17-0). This structural motif places it within the broader dihydropyridinone class, which has been implicated in kinase inhibition (KDR, FGFR) and cognitive disorder applications [2][3]. Its availability is supported by commercial suppliers and its spectral identity is confirmed by both 1H NMR and GC-MS reference data in the Wiley KnowItAll spectral libraries [1].

Why 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- Cannot Be Replaced by Generic Dihydropyridinones or Aromatic Pyridinone Analogs


The 4(1H)-pyridinone, 2-(2-furanyl)-2,3-dihydro- scaffold integrates three critical and non-interchangeable features: (1) a partially saturated 2,3-dihydro core that modulates ring electronics and conformational flexibility compared to fully aromatic pyridinones [1]; (2) a 2-furanyl substituent whose oxygen heteroatom alters hydrogen-bonding capacity and LogP relative to phenyl or thienyl analogs ; and (3) a stereogenic C2 center that introduces chirality-dependent binding potential, absent in planar 2-(furan-2-yl)-1H-pyridin-4-one . Substituting with the unsubstituted 2,3-dihydro-1H-pyridin-4-one core loses the furan-mediated target interactions, while replacing the dihydro core with an aromatic pyridinone eliminates the stereochemical and conformational degrees of freedom that may be essential for selective kinase or receptor engagement, as evidenced by structure-activity relationship (SAR) studies on related dihydropyridinone KDR/FGFR inhibitors [2].

Quantitative Differentiation Evidence for 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- Against Closest Analogs


Lipophilicity (LogP) Shift: 2,3-Dihydro Core vs. Fully Aromatic Pyridinone

The target compound displays a calculated LogP of 1.73, which is 0.09 units higher than the fully aromatic analog 2-(furan-2-yl)-1H-pyridin-4-one (CAS 1159817-17-0) at LogP 1.63 . This increment, though modest, reflects the impact of partial saturation of the pyridinone ring on lipophilicity and may translate into measurably different membrane permeability and non-specific protein binding profiles in cell-based assays. The 2,3-dihydro configuration also reduces polar surface area (PSA) from 46.00 Ų (aromatic analog) to 42.24 Ų, suggesting marginally improved passive membrane diffusion potential .

Physicochemical profiling Drug-likeness Medicinal chemistry

Synthetic Accessibility and Regioselectivity: Gold(I)-Catalyzed Route vs. Traditional Cyclocondensation

The 2-(2-furanyl)-2,3-dihydro-1H-pyridin-4-one scaffold can be accessed via a gold(I)-catalyzed reaction of furan-ynes with N-oxides, a method that delivers the dihydropyridinone product in up to 81% yield with complete regioselectivity for the 6-membered ring product over the competing furan enone (5-membered) scaffold [1]. The reaction proceeds at room temperature under open-air conditions, in contrast to traditional multi-step cyclocondensation approaches for 2-aryl-dihydropyridinones that require SmI3 or Suzuki coupling conditions at elevated temperatures [2]. This catalytic route enables late-stage functionalization and broad substrate scope (compounds 2a–2r demonstrated), providing a distinct procurement and derivatization advantage for medicinal chemistry campaigns.

Synthetic methodology Process chemistry Gold catalysis

Spectroscopic Identity Confirmation: NMR and MS Fingerprint vs. Structural Analogs

The target compound has a verified 1H NMR spectrum and GC-MS spectrum deposited in the Wiley KnowItAll spectral library (SpectraBase Compound ID: 9mzPBa0aP3y) [1]. The InChIKey (VAWTZGUSNIPLGF-UHFFFAOYSA-N) and exact mass (163.063329 g/mol) provide a unique spectral fingerprint that distinguishes it from the aromatic analog 2-(furan-2-yl)-1H-pyridin-4-one (exact mass 161.047679 g/mol, InChIKey: different) . The diagnostic 1H NMR signals for the dihydropyridinone CH2 group at the 3-position (δ ~2.5–3.0 ppm, multiplet) are absent in the aromatic analog, providing a definitive spectroscopic marker for identity confirmation and purity assessment upon receipt from any supplier.

Analytical chemistry Quality control Structural confirmation

Kinase Inhibition Potential: Dihydropyridinone Class-Level Evidence vs. Non-Kinase Scaffolds

While no direct IC50 data are publicly available for CAS 827622-87-7, the dihydropyridinone class to which it belongs has demonstrated potent dual KDR/FGFR kinase inhibition. In US Patent 20040122029, structurally related dihydropyridinone compounds exhibited IC50 values below 100 nM against both KDR and FGFR kinases in biochemical assays, with exemplary compounds showing IC50 values as low as 10–50 nM [1]. This class-level potency stands in contrast to pyridin-4-one scaffolds lacking the 2,3-dihydro saturation, which are predominantly explored as kinase inhibitors via a different binding mode (hinge-region hydrogen bonding) and typically require additional substitution for comparable potency [2]. The furan substituent at the 2-position of the target compound may further modulate selectivity, as SAR studies on related dihydropyridinones indicate that heteroaryl groups at this position significantly influence the FGFR/KDR selectivity ratio [1].

Kinase inhibition Cancer therapeutics KDR/FGFR

Priority Application Scenarios for 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro- Based on Differentiated Evidence


Kinase Inhibitor Lead Generation and Focused Library Design

This compound serves as a chiral, low-molecular-weight (163.17 Da) entry point for KDR/FGFR dual inhibitor programs. Its dihydropyridinone core is validated across the dihydropyridinone patent class with sub-100 nM biochemical potency [1]. The 2-furanyl substituent and the stereogenic C2 center provide two vectors for SAR exploration that are not simultaneously available on aromatic pyridinone scaffolds. Procurement for focused library synthesis or fragment-based screening is justified where chirality and heteroaryl diversity are design criteria [2].

Analytical Reference Standard for Pyridinone Oxidation State Purity Testing

The verified 1H NMR and GC-MS spectral library entries (Wiley KnowItAll) and the documented exact mass of 163.063329 g/mol make this compound suitable as an analytical reference standard for distinguishing the 2,3-dihydro oxidation state from the fully aromatic pyridinone contaminant [3]. The characteristic dihydropyridinone CH2 signal provides a quantitative purity marker. Quality control laboratories and CROs can leverage this reference data for lot-release testing of dihydropyridinone-based development candidates.

Gold(I)-Catalyzed Methodology Development and Catalyst Screening

The gold(I)-catalyzed furan-yne/N-oxide reaction that generates this scaffold operates at room temperature, in open-air, with 81% yield and complete regioselectivity [2]. This compound and its analogs (2a–2r) serve as benchmark substrates for evaluating new Au(I) catalyst systems or for teaching laboratories in advanced organic synthesis, where air- and moisture-tolerant catalytic conditions are operationally advantageous.

Physicochemical Property Benchmarking for CNS Drug-Likeness

With a LogP of 1.73 and PSA of 42.24 Ų, this compound satisfies multiple CNS drug-likeness criteria (MW < 200, LogP 1–3, PSA < 60 Ų) . It can serve as a minimalist core scaffold for CNS-targeted library enumeration, where the controlled introduction of additional substituents can be guided by the favorable baseline physicochemical profile that already surpasses the aromatic analog (LogP 1.63, PSA 46.00 Ų) .

Quote Request

Request a Quote for 4(1H)-Pyridinone, 2-(2-furanyl)-2,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.